molecular formula C15H25N B14719175 2-Isobutyl-3,5-DI-isopropylpyridine CAS No. 7033-68-3

2-Isobutyl-3,5-DI-isopropylpyridine

Cat. No.: B14719175
CAS No.: 7033-68-3
M. Wt: 219.37 g/mol
InChI Key: CZESXOCCJVKONH-UHFFFAOYSA-N
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Description

2-Isobutyl-3,5-diisopropylpyridine is a pyridine-derived heterocyclic compound characterized by its alkyl substituents: an isobutyl group at the 2-position and two isopropyl groups at the 3- and 5-positions. This structural configuration imparts distinct volatility and flavor-enhancing properties, making it a critical contributor to the aroma profile of thermally processed meats, particularly fried chicken . Its formation is linked to Maillard reactions and lipid oxidation during high-temperature cooking, where amino acids, reducing sugars, and lipids interact to generate volatile compounds. Notably, pyridine derivatives like this compound are often associated with roasted, nutty, or meaty sensory notes, though their specific contributions depend on substituent patterns and concentration thresholds .

Properties

CAS No.

7033-68-3

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

2-(2-methylpropyl)-3,5-di(propan-2-yl)pyridine

InChI

InChI=1S/C15H25N/c1-10(2)7-15-14(12(5)6)8-13(9-16-15)11(3)4/h8-12H,7H2,1-6H3

InChI Key

CZESXOCCJVKONH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(C=N1)C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Isobutyl-3,5-DI-isopropylpyridine typically involves the reaction of 2-picoline with isobutyl and isopropyl reagents under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

2-Isobutyl-3,5-DI-isopropylpyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Isobutyl-3,5-DI-isopropylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isobutyl-3,5-DI-isopropylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, influencing biochemical pathways and eliciting particular effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s unique substituents differentiate it from other pyridine analogs and heterocyclic flavorants. Key comparisons include:

Compound Name Chemical Class Substituents Volatility (Relative) Flavor Profile Formation Pathway
2-Isobutyl-3,5-diisopropylpyridine Pyridine 2-isobutyl, 3,5-diisopropyl Moderate Roasted, meaty, nutty Maillard reaction, lipid oxidation
3,5-Diisobutyl-1,2,4-trithiolane Trithiolane 3,5-diisobutyl High Savory, umami, sulfurous Thiamine degradation
2-Pentylpyridine Pyridine 2-pentyl High Green, fatty Lipid oxidation
2-Acetylthiazole Thiazole 2-acetyl Low Popcorn-like, caramelized Maillard reaction

Key Observations :

  • Substituent Effects : The bulky isopropyl and isobutyl groups in 2-Isobutyl-3,5-diisopropylpyridine reduce its volatility compared to simpler pyridines like 2-pentylpyridine, prolonging its sensory impact in fried meats .
  • Sulfur vs. Nitrogen Heterocycles: Sulfur-containing compounds like 3,5-diisobutyl-1,2,4-trithiolane exhibit stronger umami and sulfurous notes, whereas pyridines contribute to roasted/nutty profiles due to nitrogen’s electron-withdrawing effects .
  • Formation Pathways : Unlike thiazoles (e.g., 2-acetylthiazole), which form predominantly via Maillard reactions, pyridines like 2-Isobutyl-3,5-diisopropylpyridine arise from both Maillard pathways and lipid-derived aldehydes .
Sensory Impact and Thresholds
  • Odor Threshold : Pyridines generally have higher odor thresholds (ppm range) than sulfur compounds (ppb range). For example, 2-Isobutyl-3,5-diisopropylpyridine may require concentrations >1 ppm to be perceptible, whereas 3,5-diisobutyl-1,2,4-trithiolane is detectable at <0.1 ppm .
  • Synergistic Effects : In fried chicken, 2-Isobutyl-3,5-diisopropylpyridine synergizes with aldehydes (e.g., hexanal) and thiols to create a balanced, savory aroma, masking undesirable lipid-oxidation off-flavors .

Q & A

Basic Research Questions

Q. How can 2-Isobutyl-3,5-Di-isopropylpyridine be synthesized and structurally characterized?

  • Methodological Answer : The compound can be synthesized via condensation reactions using isobutyl and di-isopropyl substituents under inert conditions. Steric hindrance from bulky groups requires slow reagent addition or high-dilution techniques to minimize side reactions. Characterization should include 1^1H/13^13C NMR for substituent confirmation and single-crystal X-ray diffraction (XRD) to resolve spatial arrangements. For XRD, use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refine structures with SHELXL-2018/3 . Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document synthesis steps, including purity validation (HPLC ≥95%) and spectral data in tabular form (e.g., δ 1.2–1.4 ppm for isopropyl groups in NMR) .

Q. What experimental techniques are recommended to determine the nucleophilicity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-311G+(d,p) level to compute HOMO-LUMO energies and correlate with experimental nucleophilicity scales. Validate using Hammett substituent constants (σ) for meta- and para-substituted pyridines. For kinetic assays, conduct nucleophilic substitution reactions (e.g., with methyl iodide) in acetonitrile at 25°C, monitoring progress via GC-MS. Tabulate rate constants (k) against reference pyridines like 4-pyrrolidinopyridine .

Q. How should researchers document synthetic procedures for reproducibility?

  • Methodological Answer : Adhere to standardized reporting frameworks (e.g., Pharmaceutical Research guidelines):

  • Describe reaction conditions (temperature, solvent, catalysts) and purification steps (column chromatography, recrystallization).
  • Include spectral data (NMR, IR) in supplementary materials, with peak assignments for all substituents.
  • For known intermediates, cite literature precedents; for novel compounds, provide elemental analysis (C, H, N ±0.4%) and high-resolution mass spectrometry (HRMS) data .

Advanced Research Questions

Q. How do substituent positions and steric effects influence the electronic properties of this compound?

  • Methodological Answer : Combine computational and experimental approaches:

  • Use DFT (B3LYP/6-311G+(d,p)) to map electrostatic potential surfaces and calculate Fukui indices for nucleophilic sites.
  • Compare calculated Hammett σ values (meta: σ~0.12; para: σ~-0.15) with experimental kinetic data to identify discrepancies caused by steric crowding.
  • Validate steric hindrance via XRD-derived torsion angles (e.g., di-isopropyl groups at C3 and C5 create ~110° dihedral angles, reducing ring planarity) .

Q. What advanced methods resolve contradictions between computational predictions and experimental reactivity data?

  • Methodological Answer : Employ multi-scale modeling:

  • Cross-validate DFT results with MP2 or CCSD(T) calculations for higher accuracy in electron correlation.
  • Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., 13^{13}C at reactive sites) to probe mechanistic pathways.
  • Use multivariate analysis (e.g., PCA) to disentangle steric vs. electronic contributions when substituent effects deviate from Hammett trends .

Q. How can thermal stability and decomposition kinetics of this compound be analyzed?

  • Methodological Answer : Perform modulated differential scanning calorimetry (MDSC) and thermogravimetric analysis (TGA) under nitrogen. Deconvolute overlapping thermal events (e.g., pyridine loss vs. nitrosyl decomposition) using Frazer-Suzuki functions in software like NETZSCH Proteus. Calculate effective activation energy (EaE_a) via isoconversional methods (e.g., Friedman analysis). For controlled degradation, optimize heating rates (β = 5–20°C/min) to isolate pyridine removal phases .

Q. What strategies are effective for designing pyridine derivatives with targeted biological activity?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies:

  • Use molecular docking (AutoDock Vina) to screen derivatives against DNMT1 (PDB ID: 3PTA), prioritizing substituents with high binding scores (ΔG ≤ -8 kcal/mol).
  • Synthesize analogs with varied alkyl chains (e.g., replacing isobutyl with cyclopropyl) and test in vitro using fluorescence-based DNMT inhibition assays (IC50_{50} values).
  • Correlate logP (calculated via Crippen’s method) with cellular permeability in MDCK cell models .

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